molecular formula C13H18N2O2 B1472363 1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethan-1-one CAS No. 1539866-31-3

1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethan-1-one

Cat. No.: B1472363
CAS No.: 1539866-31-3
M. Wt: 234.29 g/mol
InChI Key: YDHKLJNRCZLCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethan-1-one, more commonly referred to as AMP-PEP, is a synthetic compound with a wide range of scientific applications. AMP-PEP is a small molecule that can be used in research to study the structure, function, and behavior of proteins. It is also used in medical research to investigate the effects of certain drugs on the body. The structure of AMP-PEP is relatively simple and can be easily synthesized in the laboratory. This makes it a versatile and powerful tool for researchers.

Scientific Research Applications

Synthesis and Chemical Transformations

1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethan-1-one and its derivatives are involved in various chemical transformations. For example, 3-Aminopyrrolidin-2-ones with fused norbornane or spirocyclopropane fragments can react with benzaldehyde to form azomethines, which can further undergo reduction or react to form heterocyclic spiranes through 1,3-dipolar cycloaddition (Kostyuchenko et al., 2009).

Catalysis and Organic Synthesis

The compound and its derivatives are also employed in the field of organic synthesis. Homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtainable through asymmetric cycloadditions and subsequent catalytic hydrogenation, serve as catalysts for asymmetric Michael additions of ketones to nitroalkenes. These derivatives are part of the L-series of natural amino acids, demonstrating the compound's utility in stereoselective organic transformations (Ruiz-Olalla et al., 2015).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound, like 3-aminopyrrolidin-2-one and its variants, are synthesized for their potential biological activities. For example, hydrogenation of certain esters yields these compounds, predominantly in the trans isomer form, indicating their relevance in medicinal chemistry and drug design (Gorpinchenko et al., 2009).

Materials Science

In materials science, compounds structurally related to this compound are synthesized and characterized for their potential applications in creating advanced materials. For instance, novel helical, nanoscale ferrocenylphenyl amides are synthesized, showcasing applications in designing materials with specific microstructural and optoelectronic properties (Xu et al., 2007).

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-2-4-12(5-3-10)17-9-13(16)15-7-6-11(14)8-15/h2-5,11H,6-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHKLJNRCZLCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethan-1-one
Reactant of Route 5
1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethan-1-one
Reactant of Route 6
1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.